

Application Notes and Protocols for (2R)-Atecegatran in Thrombosis Animal Models

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Compound of Interest

Compound Name: (2R)-Atecegatran

Cat. No.: B1671135

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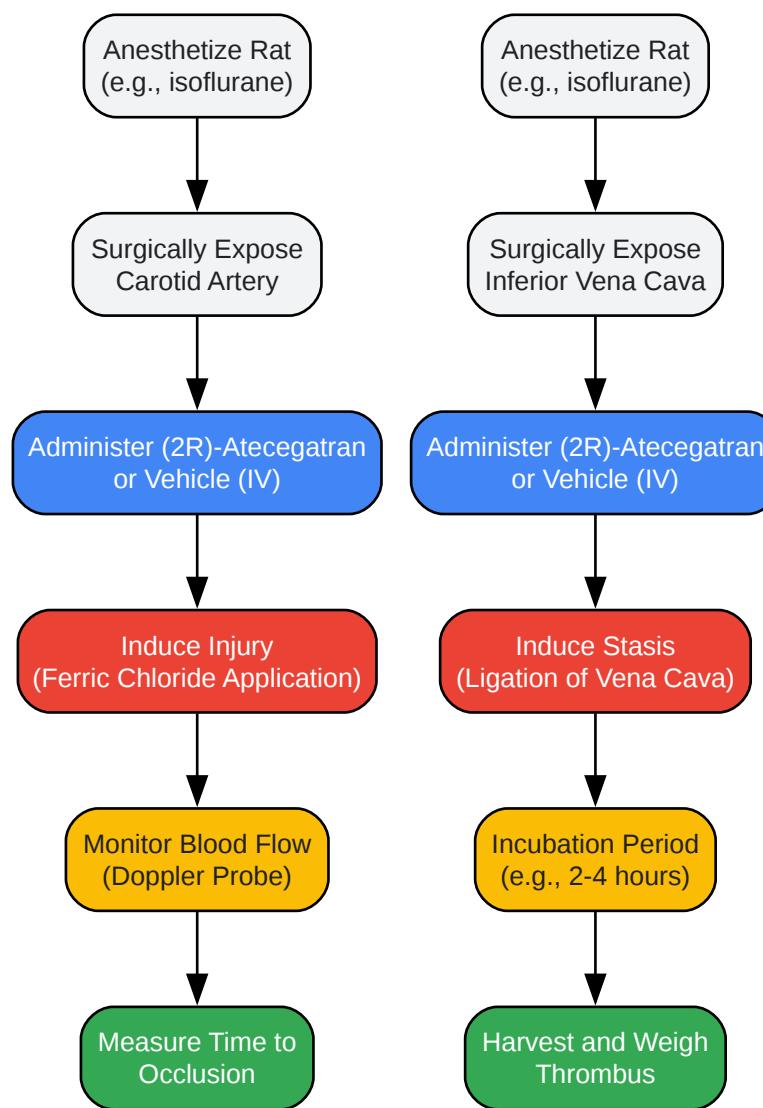
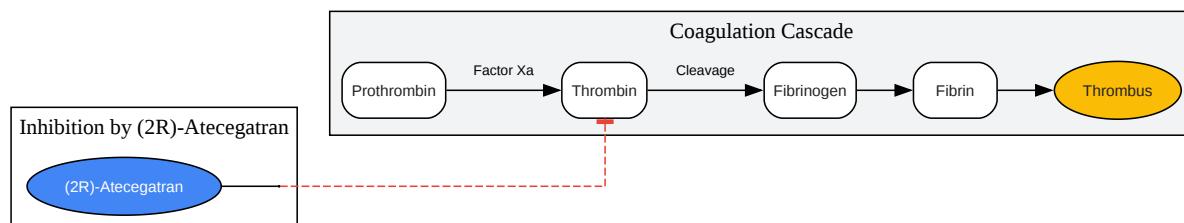
These application notes provide a comprehensive overview of the use of **(2R)-Atecegatran**, the active form of the prodrug Atecegatran metoxil (also known as AZD0837), in preclinical thrombosis animal models. This document details its mechanism of action, experimental protocols for inducing and evaluating thrombosis, and a summary of available quantitative data.

Introduction

(2R)-Atecegatran (AR-H067637) is a potent, selective, and reversible direct thrombin inhibitor. [1][2] Its prodrug, Atecegatran metoxil (AZD0837), was developed as an oral anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[1] [2] Preclinical studies in animal models of thrombosis were crucial in establishing the antithrombotic efficacy and safety profile of this compound before its evaluation in clinical trials. [3]

Mechanism of Action

(2R)-Atecegatran directly binds to the active site of thrombin (Factor IIa), a key serine protease in the coagulation cascade. This reversible inhibition prevents thrombin from converting fibrinogen to fibrin, thereby blocking the formation of a stable thrombus. By inhibiting thrombin, **(2R)-Atecegatran** also interferes with thrombin-mediated platelet activation and amplification of the coagulation cascade.



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